molecular formula C13H14N2O5S2 B14083767 Benzenesulfonic acid, 3-[[(3-amino-4-methylphenyl)sulfonyl]amino]- CAS No. 100551-08-4

Benzenesulfonic acid, 3-[[(3-amino-4-methylphenyl)sulfonyl]amino]-

Cat. No.: B14083767
CAS No.: 100551-08-4
M. Wt: 342.4 g/mol
InChI Key: YPJWUSBIIYLIJP-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 3-[[(3-amino-4-methylphenyl)sulfonyl]amino]- is an organosulfur compound with significant applications in various fields. This compound is characterized by the presence of a benzenesulfonic acid group attached to a 3-amino-4-methylphenylsulfonyl group. It is known for its stability and reactivity, making it a valuable compound in both industrial and research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 3-[[(3-amino-4-methylphenyl)sulfonyl]amino]- typically involves the sulfonation of benzene derivatives. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation processes using sulfur trioxide and fuming sulfuric acid . The process is carefully monitored to maintain the desired reaction conditions and to ensure the safety of the operation. The final product is purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 3-[[(3-amino-4-methylphenyl)sulfonyl]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfur trioxide, fuming sulfuric acid, phosphorus pentachloride, and various reducing agents . The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonyl chlorides, and various substituted aromatic compounds .

Scientific Research Applications

Benzenesulfonic acid, 3-[[(3-amino-4-methylphenyl)sulfonyl]amino]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 3-[[(3-amino-4-methylphenyl)sulfonyl]amino]- involves its interaction with specific molecular targets. For instance, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing its activity and thereby reducing inflammation and tissue damage . The sulfonyl group plays a crucial role in this binding process, enhancing the compound’s inhibitory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid, 3-[[(3-amino-4-methylphenyl)sulfonyl]amino]- is unique due to its specific structural features, which confer distinct reactivity and stability. Its ability to inhibit human neutrophil elastase sets it apart from other sulfonic acid derivatives, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

100551-08-4

Molecular Formula

C13H14N2O5S2

Molecular Weight

342.4 g/mol

IUPAC Name

3-[(3-amino-4-methylphenyl)sulfonylamino]benzenesulfonic acid

InChI

InChI=1S/C13H14N2O5S2/c1-9-5-6-11(8-13(9)14)21(16,17)15-10-3-2-4-12(7-10)22(18,19)20/h2-8,15H,14H2,1H3,(H,18,19,20)

InChI Key

YPJWUSBIIYLIJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)S(=O)(=O)O)N

Origin of Product

United States

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